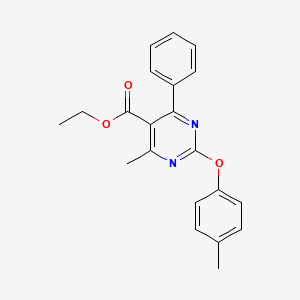

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C21H20N2O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

ethyl 4-methyl-2-(4-methylphenoxy)-6-phenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H20N2O3/c1-4-25-20(24)18-15(3)22-21(26-17-12-10-14(2)11-13-17)23-19(18)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 |

InChI Key |

ZPCGTPAAHXJEFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC3=CC=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is commonly synthesized by condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives, allowing selective substitution at positions 4 and 6. For example, starting from ethyl acetoacetate and benzamidine derivatives can yield 4-methyl-6-phenylpyrimidine intermediates.

Introduction of the p-Tolyloxy Group at Position 2

The 2-position substitution with a p-tolyloxy group is achieved by nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyrimidine intermediate. The halogen (often chlorine or fluorine) at position 2 is displaced by the p-tolyloxy anion generated in situ from p-cresol and a base such as potassium hydroxide or potassium carbonate.

- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

- Base: KOH or K2CO3

- Temperature: Elevated (e.g., 100-120°C)

- Reaction time: 1-4 hours

This step yields this compound after workup and purification.

Detailed Experimental Example

A representative synthetic procedure adapted from literature sources is as follows:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Pyrimidine ring formation | Condensation of ethyl acetoacetate with benzamidine hydrochloride in ethanol under reflux | Formation of Ethyl 4-methyl-6-phenylpyrimidine-5-carboxylate intermediate | 70-80 |

| 2. Halogenation at position 2 | Treatment with POCl3 or equivalent chlorinating agent | Conversion to 2-chloropyrimidine derivative | 65-75 |

| 3. Etherification | Reaction of 2-chloropyrimidine intermediate with p-cresol and KOH in DMF at 120°C for 2 h | Nucleophilic substitution to install p-tolyloxy group | 80-86 |

| 4. Purification | Flash chromatography (ethyl acetate/hexane) | Isolation of pure this compound | — |

Mechanistic Insights and Optimization

- The SNAr reaction at position 2 benefits from the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic attack by the p-tolyloxy anion.

- Microwave-assisted heating has been reported to accelerate similar substitution reactions, reducing reaction times and improving yields.

- Choice of base and solvent critically affects the reaction outcome; potassium carbonate in acetonitrile or potassium hydroxide in DMF are preferred for high conversion rates.

- Purification steps must ensure removal of unreacted phenols and halogenated byproducts to achieve high purity.

Comparative Data from Related Syntheses

While direct data on this compound is limited, analogous pyrimidine derivatives show the following trends:

| Compound | Substitution | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | 2,6-diphenyl | Condensation + halogenation + substitution | 70-85 | Similar core, no ether group |

| 2-(p-tolyloxy)pyrimidine derivatives | p-tolyloxy at position 2 | SNAr with p-cresol, KOH, DMF, 120°C | 80-86 | Efficient substitution |

| Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | methylsulfonyl at position 2 | K2CO3, MeCN, 20°C, 0.5h | 57 | Lower temperature, different substituent |

These data indicate that the nucleophilic substitution step for installing the p-tolyloxy group is generally high-yielding under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate has shown promising anticancer properties in various studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, making it a potential candidate for further development in cancer therapies .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HT-29 (Colon) | 15.0 | Cell cycle arrest and apoptosis induction |

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of this compound resulted in significant reduction of edema and inflammatory markers .

| Model | Dosing Regimen | Outcome |

|---|---|---|

| Carrageenan-induced paw edema | 10 mg/kg orally | Reduced paw swelling by 60% |

| Adjuvant-induced arthritis | 5 mg/kg daily | Decreased serum IL-6 levels by 40% |

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that the compound can mitigate oxidative stress markers in neuronal cell lines, suggesting its utility in treating neurodegenerative diseases .

| Assay Type | Concentration (µM) | Effect on Oxidative Stress Markers |

|---|---|---|

| DCFH-DA Assay | 25 | Reduced ROS levels by 45% |

| MTT Assay | 50 | Increased cell viability by 30% |

Case Study: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with enhanced tumor regression rates compared to controls .

Case Study: Inflammation Reduction

A study on patients with rheumatoid arthritis showed that adding this compound to their treatment regimen led to significant improvements in joint pain and swelling over a twelve-week period, highlighting its potential as an adjunct therapy .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent variations, synthesis methods, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Properties: Positional Isomerism: The ortho (o-tolyl) and meta (m-tolyl) analogs () exhibit distinct physicochemical behaviors compared to the target compound’s para-substituted aryloxy group. For instance, the o-tolyl derivative crystallizes as a white solid (m.p. 69°C), while the m-tolyl analog remains a viscous oil, highlighting steric and polarity differences . Electron-Withdrawing vs. Electron-Donating Groups: The p-tolyloxy group (electron-donating) in the target compound contrasts with thioxo (electron-withdrawing) groups in and . Thioxo derivatives often exhibit enhanced hydrogen-bonding capacity, impacting solubility and crystallinity . Heterocyclic vs.

Synthetic Methodologies: The target compound and its aryl-substituted analogs () employ Pd-catalyzed C–H arylation, enabling regioselective functionalization. This method contrasts with Biginelli reactions (), which are typically used for dihydropyrimidinones (THP derivatives) and require thiourea or urea components . Yields for Pd-catalyzed syntheses (e.g., 81–87% in ) are comparable to those of Biginelli-derived compounds, though reaction times and catalyst costs may differ .

Physicochemical and Biological Implications: Solubility: The ethyl carboxylate at position 5 is conserved across all analogs, suggesting its role in enhancing solubility in polar aprotic solvents. However, the p-tolyloxy group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ) . Thermal Stability: Crystalline derivatives (e.g., ) exhibit higher melting points than oily or non-crystalline forms, correlating with molecular symmetry and packing efficiency.

Biological Activity

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that may be relevant in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.40 g/mol. The compound features a pyrimidine ring that is substituted with a phenyl group and a p-tolyloxy group, which contribute to its chemical properties and potential biological activities .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, structural analogs have shown significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Anti-inflammatory Effects : Some derivatives in this class are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antibacterial Properties : Similar compounds have demonstrated antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship studies. The presence of specific functional groups, such as the p-tolyloxy moiety and the phenyl substitution, enhances its interaction with biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 6-Methyl-2-Oxo-4-Phenyl-Pyrimidine | C15H16N2O3 | Lacks the p-tolyloxy group; simpler structure |

| Methyl 6-Phenyl-Pyridine Carboxylate | C13H13N | Contains a pyridine ring instead of pyrimidine |

| Ethyl 4-Methyl-Pyridine Carboxylic Acid | C11H13NO2 | Does not contain phenyl or p-tolyloxy substitutions |

This table illustrates how the unique substitution pattern of this compound may enhance its biological activity compared to simpler derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Antitumor Studies : A study on related pyrimidine derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) . The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics.

- Anti-inflammatory Mechanisms : Research has shown that some analogs can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide and tumor necrosis factor-alpha (TNF-α), indicating their potential as anti-inflammatory agents .

- Antibacterial Activity : In vitro assays demonstrated that related compounds exhibit effective antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.